molecular formula C15H12ClN3O B11843872 2-Chloro-7-methoxy-N-phenylquinazolin-4-amine CAS No. 192218-48-7

2-Chloro-7-methoxy-N-phenylquinazolin-4-amine

Katalognummer: B11843872
CAS-Nummer: 192218-48-7
Molekulargewicht: 285.73 g/mol
InChI-Schlüssel: AFIBHEFVISBIAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-7-methoxy-N-phenylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxy-N-phenylquinazolin-4-amine typically involves the reaction of 2-chloro-7-methoxyquinazolin-4-amine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The mixture is heated under reflux conditions to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-7-methoxy-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-7-methoxy-N-phenylquinazolin-4-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Chloro-7-methoxy-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death. This mechanism is particularly relevant in its anticancer activity, where it targets cancer cells and inhibits their proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-6-methoxyquinazoline
  • 2-Chloro-7-methoxyquinazoline
  • N-Phenylquinazolin-4-amine

Uniqueness

2-Chloro-7-methoxy-N-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. The presence of the chloro and methoxy groups at specific positions enhances its binding affinity to molecular targets, making it a potent compound for various applications .

Eigenschaften

CAS-Nummer

192218-48-7

Molekularformel

C15H12ClN3O

Molekulargewicht

285.73 g/mol

IUPAC-Name

2-chloro-7-methoxy-N-phenylquinazolin-4-amine

InChI

InChI=1S/C15H12ClN3O/c1-20-11-7-8-12-13(9-11)18-15(16)19-14(12)17-10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,19)

InChI-Schlüssel

AFIBHEFVISBIAH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(=NC(=N2)Cl)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.